molecular formula C18H15N3O7S B2621861 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 887348-49-4

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B2621861
CAS No.: 887348-49-4
M. Wt: 417.39
InChI Key: IANPWEAQUOKKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and various substituents such as methoxy, nitro, and sulfamoyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Furan Ring Formation: Construction of the furan ring through cyclization reactions.

    Carboxamide Formation: Introduction of the carboxamide group via amide bond formation.

    Sulfamoylation: Addition of the sulfamoyl group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed reactions for methoxylation, and cyclization under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions using appropriate reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • 5-(4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • 5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Uniqueness

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S/c1-27-12-4-7-14(15(10-12)21(23)24)16-8-9-17(28-16)18(22)20-11-2-5-13(6-3-11)29(19,25)26/h2-10H,1H3,(H,20,22)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANPWEAQUOKKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.